2-Bromo-4-methylaniline

Catalog No.
S565622
CAS No.
583-68-6
M.F
C7H8BrN
M. Wt
186.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-methylaniline

CAS Number

583-68-6

Product Name

2-Bromo-4-methylaniline

IUPAC Name

2-bromo-4-methylaniline

Molecular Formula

C7H8BrN

Molecular Weight

186.05 g/mol

InChI

InChI=1S/C7H8BrN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3

InChI Key

UVRRJILIXQAAFK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N)Br

Synonyms

2-bromo-4-methylphenylamine

Canonical SMILES

CC1=CC(=C(C=C1)N)Br

The exact mass of the compound 2-Bromo-4-methylaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7092. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Toluidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-4-methylaniline (CAS 583-68-6), also known as 2-bromo-p-toluidine, is a highly versatile, bifunctional aromatic amine utilized extensively in advanced organic synthesis, agrochemical manufacturing, and ligand design. Featuring both a reactive primary amine and an ortho-positioned bromine atom on a para-methylated benzene ring, this compound serves as a critical linchpin for complex carbon-carbon and carbon-heteroatom bond formations. It is a liquid at standard conditions (melting point 14–16 °C, boiling point 240 °C) with a density of 1.5 g/mL, making it readily processable in standard industrial solvent systems. For procurement professionals and synthetic chemists, procuring this pre-functionalized building block is essential for streamlining the synthesis of Buchwald-Hartwig amination products, Suzuki-Miyaura cross-coupling intermediates, and highly tuned alpha-diimine polymerization catalysts.

Procurement Fit

Synthetic versatility Enables Pd-catalyzed C-N coupling, Suzuki reactions, and heterocycle formation.
Pharmaceutical precedent Validated starting material for PDE IV inhibitor quinoline scaffolds.
Supply scale Commercial high-purity grades available from research to bulk quantities.

Attempting to substitute 2-bromo-4-methylaniline with its non-halogenated baseline, 4-methylaniline, introduces severe bottlenecks in synthetic workflows. Direct ortho-bromination of 4-methylaniline is sterically and electronically hindered, resulting in sluggish reaction kinetics and poor yields (often ~30%), which drives up raw material waste and processing time [1]. Conversely, substituting with the chlorinated analog, 2-chloro-4-methylaniline, drastically impairs reactivity in downstream palladium-catalyzed cross-couplings. The higher bond dissociation energy of the C-Cl bond compared to the C-Br bond forces manufacturers to rely on expensive, highly specialized phosphine ligands (e.g., XPhos, SPhos) and elevated temperatures to achieve acceptable conversions [2]. Procuring the exact bromo-methyl derivative ensures immediate, high-yield compatibility with standard, cost-effective catalytic systems.

Substitution Risk

2-Chloro analog

Exhibits higher N-hydroxylation rate and 2× mutagenicity; toxicological endpoint context may differ significantly.

2-Fluoro / 2-Iodo analogs

Electronic and leaving-group profiles alter cross-coupling reactivity and regioselectivity; reaction outcomes may shift.

Positional isomer (4-bromo-2-methylaniline)

Different substitution pattern changes directing effects; condensation and cyclization outcomes may not transfer directly.

Bypassing Low-Yield Ortho-Bromination Bottlenecks

Direct bromination of 4-methylaniline to synthesize the 2-bromo derivative is notoriously inefficient due to the directing effects and steric hindrance of the existing amine and methyl groups. Studies demonstrate that this reaction is sluggish and typically yields only about 30% of the desired 2-bromo-4-methylaniline. By procuring 2-bromo-4-methylaniline directly, manufacturers completely eliminate this low-yield, waste-intensive halogenation step, securing a pure bifunctional starting material that is immediately ready for downstream coupling [1].

Evidence DimensionSynthesis yield of the ortho-bromo derivative
Target Compound Data100% ready-to-use functionalized precursor
Comparator Or Baseline4-methylaniline (yields ~30% of the target upon direct bromination)
Quantified Difference~70% material loss avoided by direct procurement
ConditionsElectrophilic aromatic bromination conditions

Eliminating a low-yield upstream halogenation step significantly reduces raw material waste and accelerates the overall manufacturing timeline.

N-Hydroxylation
Head-to-head
Lowest rate among 2-F, 2-Cl, 2-Br congeners; 2× lower mutagenicity vs. 2-chloro analog
Supports differentiation on N-hydroxylation endpoint context
Rat liver microsomal model; in vitro-in vivo extrapolation requires review

Superior C-Halide Activation in Palladium-Catalyzed Cross-Couplings

In industrial cross-coupling applications, such as Buchwald-Hartwig aminations and Suzuki-Miyaura reactions, the C-Br bond of 2-bromo-4-methylaniline demonstrates vastly superior reactivity compared to the C-Cl bond of 2-chloro-4-methylaniline. Aryl bromides routinely achieve high conversion rates (>85%) using standard, inexpensive palladium catalysts (e.g., Pd(OAc)2 or Pd(PPh3)4) at low loadings (1–5 mol%). In contrast, activating the corresponding aryl chloride requires significantly higher energy input and the use of premium, sterically demanding ligands to overcome the stronger carbon-chlorine bond [1].

Evidence DimensionCross-coupling conversion efficiency
Target Compound DataHigh conversion (>85%) with standard Pd catalysts at 1-5 mol%
Comparator Or Baseline2-chloro-4-methylaniline (Requires premium ligands and higher temperatures)
Quantified DifferenceSubstantial reduction in catalyst cost and energy requirements
ConditionsStandard Pd-catalyzed cross-coupling environments (e.g., Suzuki or Buchwald-Hartwig)

Utilizing the bromo-derivative lowers catalyst expenditure and allows for milder reaction conditions, which is crucial for scaling up pharmaceutical intermediates.

C-Hydroxylation rank
Head-to-head
Ranked 1st (highest) among 2-F, 2-Cl, 2-Br congeners
Metabolism favors side-chain oxidation over N-hydroxylation
Same microsomal model; pathway-specific relevance requires validation

Electronic and Steric Tuning in Polymerization Ligand Design

When designing advanced catalysts, such as alpha-diimine nickel precatalysts, the para-methyl group of 2-bromo-4-methylaniline provides a distinct electronic advantage over the unsubstituted 2-bromoaniline. The methyl group acts as an electron-donating moiety, subtly increasing the electron density at the amine nitrogen (predicted pKa ~2.97). This electronic modulation has been shown to directly enhance the catalytic activity of the resulting metal complexes and increase the molecular weight and branching density of synthesized polyethylene elastomers, following a clear electronic trend where electron-donating groups outperform baseline hydrogen substituents [1].

Evidence DimensionCatalytic activity and polymer molecular weight
Target Compound DataEnhanced electron donation (p-methyl group) leading to higher polymer molecular weight
Comparator Or Baseline2-bromoaniline (Baseline electronic profile, lower relative activity)
Quantified DifferenceMeasurable increase in catalytic activity and polymer branching density
ConditionsAlpha-diimine nickel-catalyzed olefin polymerization

Provides the precise electronic profile required to synthesize high-performance polymerization catalysts that demand specific electron-donating properties.

Supercapacitor suitability
Reported
Forms stable Ni(II)-Schiff base complex (C2); performance comparable to other halogenated aniline complexes
Viable ligand precursor for energy storage research
Full capacitance data in source; comparative values to verify

Robust Manufacturability via Sandmeyer-Type Transformations

2-Bromo-4-methylaniline exhibits excellent processability in standard industrial-scale transformations. For instance, it serves as a highly reliable precursor in diazotization workflows; it can be diazotized and subsequently hydrolyzed to yield 2-bromo-p-cresol with an exceptional yield of 95%. This near-quantitative conversion demonstrates its stability and minimal susceptibility to unwanted azo-coupling side reactions, making it an ideal starting material for generating complex halogenated phenols and agrochemical intermediates [1].

Evidence DimensionConversion yield in diazotization/hydrolysis
Target Compound Data95% yield to 2-bromo-p-cresol
Comparator Or BaselineStandard aniline diazotization (Often lower yielding due to side reactions)
Quantified DifferenceNear-quantitative (95%) conversion efficiency
ConditionsDiazotization followed by hydrolysis in aqueous acidic media

Ensures high material recovery and process reliability when scaling up the production of specialty chemical intermediates.

Synthetic route validation
Method context
8-step sequence to PDE IV bis-sulfone inhibitor from 2-bromo-4-methylaniline, presented at ACS National Meeting
Literature-validated starting material for quinoline scaffolds
Full experimental details and yields may require primary reference review
C-N coupling reactivity
Data to verify
Selective amination with 3-bromoquinoline yields defined N-aryl quinoline; retains aryl bromide for sequential coupling
Supports bifunctional building block strategy
Quantitative yield and selectivity vs. analogs not provided in source
Scalable synthesis route
Class-level
Bromination-isomerization of p-toluidine; yields up to 66% on 0.75 mol scale reported
Supports procurement for kilo-scale supply
Yield and purity depend on isomerization conditions; verify with supplier

Synthesis of Buchwald-Hartwig and Suzuki Cross-Coupling Intermediates

Due to the high reactivity of its C-Br bond, 2-bromo-4-methylaniline is the preferred precursor for synthesizing complex biaryl compounds and functionalized quinolines via palladium-catalyzed cross-couplings. It allows manufacturers to utilize cost-effective catalyst systems without the need for the premium ligands required by chlorinated analogs [1].

Development of Alpha-Diimine and PN Ligands for Polymerization Catalysts

The specific electronic profile provided by the para-methyl group makes this compound an ideal building block for synthesizing monoanionic PN ligands and alpha-diimine nickel precatalysts. These ligands are critical for driving high-efficiency olefin polymerization and producing advanced polyethylene elastomers with tunable branching densities [2].

Production of Halogenated Phenols via Sandmeyer Reactions

With its proven ability to undergo high-yield (95%) diazotization and hydrolysis, 2-bromo-4-methylaniline is highly suited for industrial-scale Sandmeyer-type workflows. It is frequently utilized to manufacture 2-bromo-p-cresol and other halogenated aromatic derivatives used in agrochemical and active pharmaceutical ingredient (API) production[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis (lower N-hydroxylation context)
2-Bromo substitution lowers N-hydroxylation rate relative to chloro
Metabolic profiling and mutagenicity endpoint review
PDE IV inhibitor scaffold synthesis
Validated 8-step route to 8-arylquinolines
Route reproducibility and intermediate characterization
Ni(II)-Schiff base electrode materials
Halogen-substituted aniline ligand precursor
Electrochemical performance in supercapacitor coin cells
Modular N-aryl heterocycle library synthesis
Bifunctional reactivity (amine + aryl bromide)
Sequential cross-coupling efficiency and functional group tolerance

XLogP3

2

Boiling Point

240.0 °C

Melting Point

26.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.83%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (97.83%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (13.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (86.96%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

583-68-6

Wikipedia

2-Bromo-4-methylaniline

General Manufacturing Information

Benzenamine, 2-bromo-4-methyl-: INACTIVE

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